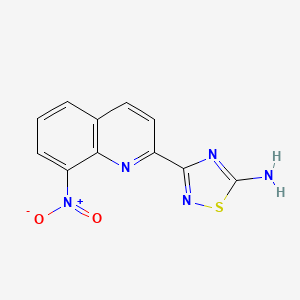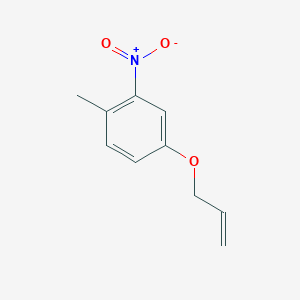![molecular formula C10H11IN2O B13880417 3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine](/img/structure/B13880417.png)
3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine is a heterocyclic organic compound that features a pyrrolo[3,2-c]pyridine core structure
Preparation Methods
The synthesis of 3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves the iodination of a pyrrolo[3,2-c]pyridine precursor. The reaction conditions typically include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a variety of substituted pyrrolo[3,2-c]pyridine derivatives .
Scientific Research Applications
3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its medicinal properties includes investigations into its potential as an anticancer agent, antimicrobial agent, and other therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: This compound has a similar core structure but differs in the position of the methoxy group.
3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine: Another similar compound with a different substitution pattern, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11IN2O |
|---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
3-iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C10H11IN2O/c1-14-5-4-13-7-9(11)8-6-12-3-2-10(8)13/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
WRLOGCHIPHDVRX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=C1C=CN=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)

![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)




![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)



![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)

